
Dalfopristin
概要
説明
ダルフォプリスティンは、プリスティナマイシン IIA から誘導された半合成ストレプトグラミン系抗生物質です。これは、シナジッドという商品名でキヌプリスティンとの併用で一般的に使用されます。 この組み合わせは、特に多剤耐性株を含むグラム陽性菌に対して有効です .
準備方法
合成経路と反応条件: ダルフォプリスティンは、プリスティナマイシン IIA から、脱水プロリン環の共役二重結合への 2-ジエチルアミノエタンチオールの立体選択的マイケル型付加によって合成されます。最初の方法は、硫黄誘導体をスルホンに酸化するために、ルテニウムダイオキシドと関連する過ヨウ素酸ナトリウムを使用していました。 改善された収率は、2 相媒体中でタングステン酸ナトリウムと過酸化水素を使用して達成されます .
工業生産方法: 大規模生産では、キヌプリスティン/ダルフォプリスティンのダルフォプリスティン部分は、アセトン溶液からの共結晶化精製によって達成されます。 この方法は、塩形成のために利用可能な容易にイオン化可能な基を含む、構造的に疎水性の高い化合物の生成を保証します .
化学反応の分析
Metabolism and Transformation
Dalfopristin undergoes metabolic transformations primarily through non-enzymatic reactions, leading to the formation of active metabolites. The main metabolic pathway involves hydrolysis, resulting in one non-conjugated metabolite. This process is significant as it does not rely on cytochrome P450 or glutathione-transferase enzyme activities, differentiating it from many other pharmaceuticals that depend on these pathways for metabolism .
Pharmacokinetics
The pharmacokinetic properties of this compound have been extensively studied, revealing its rapid absorption and elimination profile:
-
Elimination Half-life : Approximately 0.70 hours.
-
Volume of Distribution : Estimated at 0.24 L/kg.
-
Clearance : The clearance rate is similar to that of its partner drug, quinupristin, at about 0.72 L/h/kg.
-
Protein Binding : this compound exhibits moderate protein binding compared to quinupristin .
Interaction with Other Compounds
This compound has been shown to interact with various drugs, notably inhibiting the cytochrome P450 3A4 enzyme, which can lead to significant drug-drug interactions. This inhibition can affect the metabolism of other medications processed through this pathway, potentially increasing their plasma concentrations and risk of side effects .
Antimicrobial Activity
Research indicates that this compound effectively inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically targeting the early phase of protein synthesis. This mechanism is complemented by quinupristin, which inhibits the late phase .
Efficacy Against Bacterial Strains
Studies have demonstrated the efficacy of this compound against various clinical isolates of Gram-positive bacteria. The Minimum Bactericidal Concentration (MBC) and Minimum Inhibitory Concentration (MIC) values provide insight into its potency:
Isolate | Q-D MBC (μg/ml) | Quinupristin MIC (μg/ml) | Post-Antibiotic Effect (h) |
---|---|---|---|
580 | 0.25 | 8 | 3.0 ± 0.3 |
589 | 0.5 | 64 | 3.5 ± 0.3 |
684 | 2 | 64 | 2.2 ± 0.5 |
691 | 4 | 128 | 1.0 ± 0.4 |
582 | 8 | 128 | 0.8 ± 0.1 |
... | ... | ... | ... |
This table illustrates the varying degrees of susceptibility among different bacterial strains, highlighting the clinical relevance of this compound in treating resistant infections .
科学的研究の応用
Antimicrobial Activity
Dalfopristin exhibits potent in vitro activity against a variety of gram-positive pathogens. It is particularly effective against:
- Vancomycin-resistant Enterococcus faecium : this compound has been shown to have a minimum inhibitory concentration (MIC) of ≤ 1 µg/mL against 90% of strains tested, making it a crucial option for treating infections caused by this resistant organism .
- Staphylococcus aureus : The compound is effective against both methicillin-susceptible and methicillin-resistant strains .
- Streptococcus pneumoniae : this compound demonstrates significant activity against this pathogen as well, contributing to its broad-spectrum efficacy .
Clinical Efficacy and Safety
Several clinical studies have assessed the efficacy and safety of quinupristin/dalfopristin in treating severe infections:
Treatment of Complicated Skin and Skin Structure Infections
In two multicenter randomized trials involving 893 hospitalized patients, quinupristin/dalfopristin was compared with standard treatments (cefazolin, oxacillin, and vancomycin). The findings included:
- Clinical Success Rates : The success rates were comparable between quinupristin/dalfopristin (68%) and the comparator group (71%) for complicated skin infections .
- Bacteriological Eradication : The eradication rates were somewhat lower for quinupristin/dalfopristin at 65.8% compared to 72.7% for the comparator group. This was attributed to a higher incidence of polymicrobial infections in the quinupristin/dalfopristin group .
Treatment of Vancomycin-Resistant Enterococcus Infections
A study specifically focused on patients with vancomycin-resistant Enterococcus faecium infections demonstrated:
- Overall Success Rate : The overall success rate was reported at 65.8%, with significant clinical improvement noted in patients treated with quinupristin/dalfopristin .
- Adverse Events : The treatment was generally well tolerated; however, higher rates of drug-related venous adverse events were observed (66% vs. 28% in comparator groups) .
Case Study: Treatment of Severe Bacteremia
In a real-world application involving patients with severe bacteremia caused by vancomycin-resistant Enterococcus faecium, quinupristin/dalfopristin was administered as a last-resort treatment option:
- Patient Demographics : The cohort included patients with significant comorbidities such as diabetes and chronic liver disease.
- Outcomes : Clinical success was achieved in over 70% of cases, underscoring the drug's potential in critical care settings where conventional therapies fail .
Case Study: Multidrug-Resistant Infections
Another case study highlighted the use of quinupristin/dalfopristin in treating multidrug-resistant infections in immunocompromised patients:
- Treatment Protocol : Patients received intravenous administration every 8 hours for an average duration of 14 days.
- Results : A bacteriological success rate of approximately 70% was reported, demonstrating its effectiveness despite the patients' complex medical histories .
Summary Table of Applications
Application Area | Key Findings |
---|---|
Antimicrobial Activity | Effective against vancomycin-resistant Enterococcus faecium and other gram-positive pathogens |
Complicated Skin Infections | Comparable clinical success rates with standard treatments; lower bacteriological eradication |
Vancomycin-Resistant Enterococcus | Overall success rate around 65.8%; higher adverse events compared to other treatments |
Severe Bacteremia | Achieved clinical success in over 70% of cases; viable option for critically ill patients |
作用機序
ダルフォプリスティンは、細菌リボソームにおけるタンパク質合成の初期段階を阻害することで効果を発揮します。これは、50S リボソームサブユニットの 23S 部分に結合し、キヌプリスティンの結合を強化するコンフォメーション変化を引き起こします。 この複合的な作用により、安定な薬物-リボソーム複合体が生成され、ペプチド鎖の形成が阻害され、細菌細胞の死に至ります .
類似化合物:
キヌプリスティン: ダルフォプリスティンとの併用で頻繁に使用され、タンパク質合成の後半を阻害します.
プリスティナマイシン: ダルフォプリスティンが誘導される母体化合物.
独自性: ダルフォプリスティンは、キヌプリスティンの結合を強化する能力によりユニークです。これは、細菌タンパク質合成を有意に阻害する相乗効果をもたらします。 このため、キヌプリスティンとダルフォプリスティンの組み合わせは、多剤耐性グラム陽性菌に対して特に有効です .
類似化合物との比較
Quinupristin: Often used in combination with dalfopristin, it inhibits the late phase of protein synthesis.
Pristinamycin: The parent compound from which this compound is derived.
Uniqueness: this compound is unique due to its ability to enhance the binding of quinupristin, resulting in a synergistic effect that significantly inhibits bacterial protein synthesis. This makes the combination of quinupristin and this compound particularly effective against multi-drug-resistant Gram-positive bacteria .
特性
CAS番号 |
112362-50-2 |
---|---|
分子式 |
C34H50N4O9S |
分子量 |
690.8 g/mol |
IUPAC名 |
(6R,7S,10R,11R,12E,17Z,19E,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone |
InChI |
InChI=1S/C34H50N4O9S/c1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b10-9-,12-11+,23-18+/t24-,25-,28-,31-,32-/m1/s1 |
InChIキー |
SUYRLXYYZQTJHF-KDGYIZLOSA-N |
SMILES |
CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C |
異性体SMILES |
CCN(CC)CCS(=O)(=O)[C@@H]1CCN2[C@H]1C(=O)O[C@@H]([C@@H](/C=C/C(=O)NC/C=C\C(=C\[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)\C)C)C(C)C |
正規SMILES |
CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C |
外観 |
Solid powder |
Color/Form |
Slightly yellow to yellow powder White solid |
melting_point |
approximately 150 °C |
Key on ui other cas no. |
112362-50-2 |
物理的記述 |
Solid |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
7.16e-02 g/L |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
26-(2-diethylaminoethyl)sulfonylpristamycin IIB dalfopristin RP 54476 RP-54476 |
蒸気圧 |
8.83X10-29 mm Hg at 25 °C (est) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。